![molecular formula C11H19NO2S B13767545 2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol](/img/structure/B13767545.png)
2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a methylthiophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol typically involves the reaction of dimethylamine with ethylene oxide to form 2-[2-(Dimethylamino)ethoxy]ethanol. This intermediate is then reacted with 4-methylthiophen-2-yl to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of reactors and continuous flow systems to ensure efficient production. Purification steps such as distillation or crystallization are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of catalysts and solvents to facilitate the reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms such as simpler amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways that regulate cellular processes.
類似化合物との比較
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar structure but lacks the methylthiophenyl group.
4-Methylthiophen-2-yl derivatives: Compounds with similar thiophenyl groups but different substituents.
特性
分子式 |
C11H19NO2S |
|---|---|
分子量 |
229.34 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethoxy]-1-(4-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C11H19NO2S/c1-9-6-11(15-8-9)10(13)7-14-5-4-12(2)3/h6,8,10,13H,4-5,7H2,1-3H3 |
InChIキー |
GHIMXOTWYIHYGH-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1)C(COCCN(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


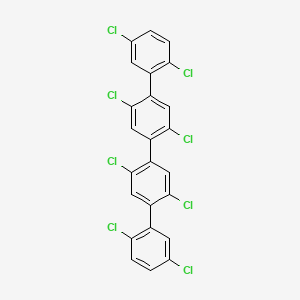
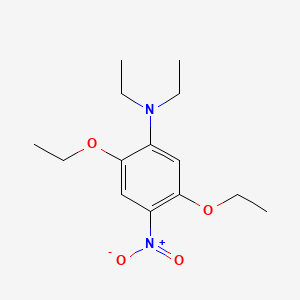
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
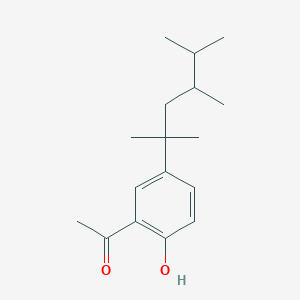
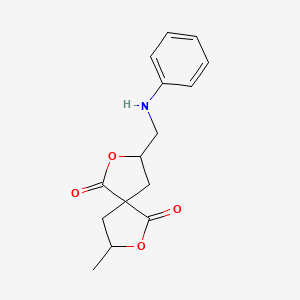
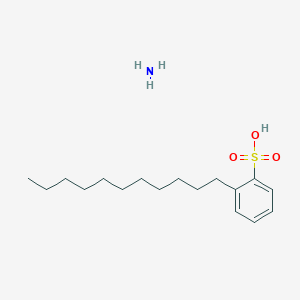
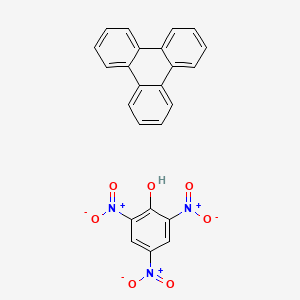
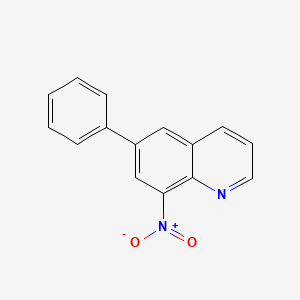
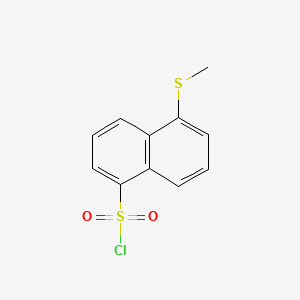
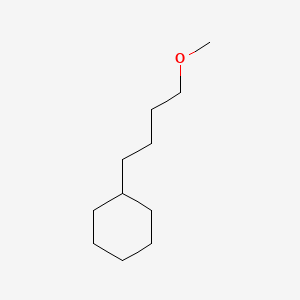
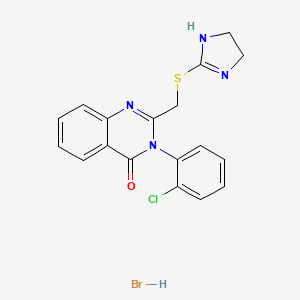
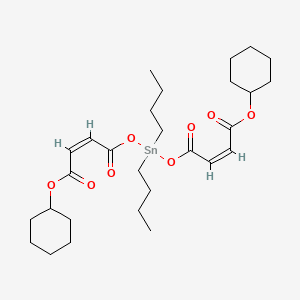
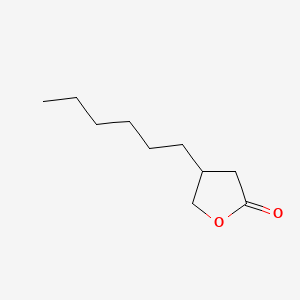
![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
